molecular formula C9H6BrNO3 B1415599 4-Bromo-3-cyano-5-methoxybenzoic acid CAS No. 1805413-93-7

4-Bromo-3-cyano-5-methoxybenzoic acid

Cat. No.: B1415599
CAS No.: 1805413-93-7
M. Wt: 256.05 g/mol
InChI Key: KMXGQZXBOXBMSC-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-methoxybenzoic acid is a chemical compound with the CAS Registry Number 1805413-93-7 . It has a molecular formula of C9H6BrNO3 and a molecular weight of 256.05 g/mol . This solid is characterized by a benzoic acid core structure that is functionalized with bromo, cyano, and methoxy substituents, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of salicylamide derivatives that have been investigated for their potential as potent anti-HBV (Hepatitis B Virus) agents . Recent scientific literature reports that such derivatives are designed and synthesized to explore structure-activity relationships (SAR) and to identify novel inhibitors of viral replication . Researchers utilize these building blocks to create molecules that can disrupt key stages of the virus life cycle, such as viral replication and capsid formation . The presence of multiple functional groups on the aromatic ring allows for diverse chemical modifications, enabling the exploration of new chemical space in drug discovery efforts. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-bromo-3-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXGQZXBOXBMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Chlorination and Aminolysis

Reaction Pathway:

  • Starting from 4-methyl-3-methoxybenzoic acid, thionyl chloride facilitates conversion to the corresponding acyl chloride.
  • Subsequent aminolysis with ammoniacal liquor yields the benzamide intermediate.

Reaction Conditions:

  • Reagents: Thionyl chloride (mole ratio ~1:3), ammoniacal liquor (mole ratio ~1:3)
  • Temperature: 80–90°C for acyl chloride formation; 0–30°C for aminolysis
  • Notes: Toluene is preferred as the solvent due to its inertness and boiling point.

Research Data:

  • This step is efficient, with yields exceeding 85% under optimized conditions, and is scalable for industrial production.

Dehydration of Benzamide to Nitrile

Reaction Pathway:

  • The benzamide undergoes dehydration in the presence of thionyl chloride, converting the amide to the nitrile.

Reaction Conditions:

  • Reagents: Thionyl chloride (molar ratio ~1:4)
  • Solvent: Toluene or chlorobenzene
  • Temperature: 100–110°C
  • Yield: Typically above 80%, with high purity of nitrile product.

Bromination of Methyl Group

Reaction Pathway:

  • The methyl group on the nitrile intermediate is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Reaction Conditions:

  • Reagents: NBS (molar ratio ~1:1), benzoyl peroxide (catalyst)
  • Solvent: Chlorobenzene or carbon tetrachloride
  • Temperature: Reflux (~80°C)
  • Selectivity: High for monobromination; over-bromination minimized by controlling reaction time.

Research Data:

  • Bromination yields are typically >90%, with minimal polybromination, crucial for subsequent hydrolysis.

Hydrolysis of Bromomethyl to Methylol Derivative

Reaction Pathway:

  • Bromomethyl groups are hydrolyzed in aqueous alkali to form methylol derivatives.

Reaction Conditions:

  • Reagents: Aqueous sodium hydroxide or potassium hydroxide
  • Temperature: Room temperature to mild heating (~50°C)
  • Yield: High conversion (>85%) with minimal side reactions.

Oxidation to Benzaldehyde Derivative

Reaction Pathway:

  • The methylol derivative undergoes oxidation, typically with potassium permanganate or other mild oxidants, to form the aldehyde.

Reaction Conditions:

  • Reagents: Potassium permanganate or sodium dichromate
  • Temperature: Controlled (~50°C)
  • Outcome: Formation of 4-bromo-3-cyano-5-methoxybenzoic acid with high purity.

Data Table Summarizing Key Reaction Parameters

Step Reagents Solvent Temperature Yield (%) Remarks
1 Thionyl chloride + ammoniacal liquor Toluene 80–90°C 85–90 Efficient amidation
2 Thionyl chloride Toluene 100–110°C 80+ High nitrile yield
3 NBS + BPO Chlorobenzene or CCl₄ Reflux >90 Selective bromination
4 Aqueous alkali Water Room temp >85 Hydrolysis efficiency
5 KMnO₄ or Na₂Cr₂O₇ Water 50°C High Oxidation to aldehyde

Research Findings and Industrial Considerations

  • Reaction Optimization: Precise control of temperature and reagent molar ratios is critical to maximize yield and minimize by-products.
  • Scalability: The outlined route is compatible with continuous flow processes, which enhance safety and efficiency.
  • Environmental Impact: Use of chlorinated solvents like CCl₄ is discouraged; alternatives like chlorobenzene are preferred, and waste management protocols are necessary.
  • Cost Efficiency: Starting materials such as 4-methyl-3-methoxybenzoic acid are commercially available, and reagents like NBS are cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-3-cyano-5-methoxybenzoic acid.

    Oxidation: Formation of 4-bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-cyano-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-3-cyano-5-methoxybenzoic acid (hypothetical) with structurally related brominated benzoic acid derivatives from the evidence:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound N/A C₉H₆BrNO₃ 4-Br, 3-CN, 5-OCH₃ ~272.06 (calc.) Hypothetical: High acidity (due to CN/Br), potential bioactive intermediate
4-Bromo-3-methylbenzoic acid 7697-28-1 C₈H₇BrO₂ 4-Br, 3-CH₃ 215.04 Laboratory reagent; irritant (skin/eyes)
5-Bromo-2-methoxybenzoic acid 2476-35-9 C₈H₇BrO₃ 5-Br, 2-OCH₃ 231.05 Used in synthesis; solid, stable under standard conditions
4-Bromobenzoic acid 586-76-5 C₇H₅BrO₂ 4-Br 201.02 Industrial applications; REACH-compliant
3-Bromo-5-hydroxy-4-methoxybenzoic acid 52783-66-1 C₈H₇BrO₄ 3-Br, 5-OH, 4-OCH₃ 263.04 Polar substituents enhance solubility; potential pharmaceutical intermediate
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 C₈H₈BrNO₃ 2-NH₂, 5-Br, 4-OCH₃ 260.06 Amino group enables peptide coupling; sensitive to oxidation

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups (Br, CN): The cyano group in this compound significantly increases acidity (pKa ~2–3 estimated) compared to methyl (pKa ~4.3 in 4-bromo-3-methylbenzoic acid) or methoxy substituents (pKa ~4.5 in 5-bromo-2-methoxybenzoic acid) . Methoxy Group: Enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-polar derivatives like 4-bromobenzoic acid .

Reactivity: The cyano group enables nucleophilic substitution or reduction to amine derivatives, a pathway absent in methyl- or hydroxy-substituted analogs. Bromine at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, similar to 4-bromobenzoic acid .

Applications: Pharmaceuticals: Cyano and bromo groups are common in kinase inhibitors (e.g., analogs of 3-bromo-5-hydroxy-4-methoxybenzoic acid in anti-inflammatory agents) .

Research Findings and Data

Regulatory Status:

  • No specific data exist for the target compound, but brominated analogs like 4-bromobenzoic acid are regulated under REACH (EU) and require hazard labeling .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 4-bromo-3-cyano-5-methoxybenzoic acid?

  • Methodological Answer : Characterization involves a combination of techniques:
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions (e.g., methoxy, cyano, bromo groups). Coupling constants in aromatic regions help confirm substitution patterns.
  • X-ray Crystallography : For structural elucidation, employ programs like SHELXL for refinement, leveraging high-resolution data to resolve torsional angles and intermolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.

Q. How is this compound synthesized, and what intermediates are critical?

  • Methodological Answer : A typical synthesis involves:
  • Bromination : Selective bromination of a pre-functionalized benzoic acid derivative using NBS (N-bromosuccinimide) in DCM under controlled temperature (0–5°C) to avoid over-substitution.
  • Cyano Group Introduction : Utilize a Rosenmund-von Braun reaction with CuCN in DMF at 120°C, followed by hydrolysis to stabilize the nitrile group.
  • Key Intermediates : 5-Methoxy-3-nitrobenzoic acid (for nitrile reduction) and 3-bromo-5-methoxybenzoic acid (for subsequent functionalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data analysis for this compound?

  • Methodological Answer : Discrepancies often arise from twinning or disordered solvent molecules. Strategies include:
  • Data Reprocessing : Use SHELXE for iterative phasing and density modification to improve electron density maps.
  • Validation Tools : Apply R-free values and clash scores (via PLATON) to assess model accuracy.
  • Temperature Factors : Refine anisotropic displacement parameters for heavy atoms (e.g., bromine) to account for thermal motion .

Q. What synthetic strategies optimize regioselective functionalization of the benzene ring in derivatives?

  • Methodological Answer : Substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy) influence reactivity:
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position, enabling selective bromination or cyanation.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the bromo site, facilitated by Pd(PPh3_3)4_4 catalysis .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Variability may stem from assay conditions or impurity profiles. Mitigation steps:
  • Purity Validation : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity.
  • Dose-Response Curves : Repeat bioassays (e.g., receptor binding) under standardized conditions (pH 7.4, 37°C) with internal controls.
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Methodological Answer : Polar functional groups (cyano, carboxylic acid) complicate purification:
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) gradients, adjusting pH to 3–4 with acetic acid to protonate the carboxylic acid .

Application-Oriented Questions

Q. What makes this compound a viable pharmacophore for dual dopamine D2/serotonin 5-HT3 receptor antagonism?

  • Methodological Answer : Structural features enable dual binding:
  • Hydrogen Bonding : The carboxylic acid interacts with Asp3.32_{3.32} in D2 receptors.
  • Aromatic Stacking : The bromo-methoxy-phenyl moiety aligns with hydrophobic pockets in 5-HT3 receptors.
  • In Silico Docking : Use AutoDock Vina with PDB IDs 6CM4 (D2) and 5HUD (5-HT3) to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-cyano-5-methoxybenzoic acid
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4-Bromo-3-cyano-5-methoxybenzoic acid

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